molecular formula C15H14N4O B1436669 6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105198-46-6

6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1436669
M. Wt: 266.3 g/mol
InChI Key: NGCYLRMXVYXZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. For instance, aminocyanopyrazole can undergo an intermolecular condensation reaction through refluxing in formic acid to afford a pyrazolo[3,4-d]pyrimidin-4-one . This compound can then be heated in phosphorus oxychloride to afford a chlorinated derivative .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are a class of compounds that contain a pyrazole ring fused with a pyrimidine ring . The specific compound “6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” would have additional cyclopropyl and 4-methylphenyl substituents.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can be quite diverse, depending on the substituents present on the molecule. For instance, aminocyanopyrazole can be converted to a pyrazolo[3,4-d]pyrimidin-4-one through an intermolecular condensation reaction . Further reactions can lead to the formation of chlorinated derivatives .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidine derivatives exhibited cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7, and showed significant 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Additionally, some derivatives have been synthesized with good fungicidal activity, further demonstrating the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in therapeutic applications (Wang et al., 2004).

Structural Studies for Drug Design

Isostructural studies on cyclopenta[g]pyrazolo[1,5-a]pyrimidines have contributed to understanding the molecular interactions and hydrogen-bonded chains, which are crucial for designing drugs with specific properties (Portilla et al., 2005).

Antimicrobial Activities

Research on pyrazolopyrimidin derivatives has also revealed significant antimicrobial activity, which could lead to the development of new antibiotics to combat resistant bacterial strains. For example, novel pyrazolo[3,4-d]pyrimidin derivatives demonstrated notable antibacterial and antifungal activity (Khobragade et al., 2010).

Synthesis of New Heterocyclic Compounds

The pyrazolo[3,4-d]pyrimidin-4-one framework has been utilized to synthesize a range of novel heterocyclic compounds with potential biological activities. This includes the development of fused pyrazolo-, isoxazolo-, pyrimido-, and pyridopyrimidines, showcasing the chemical versatility and applicability of this core structure in medicinal chemistry (Thokchom et al., 2005).

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on exploring their therapeutic potential further and developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

6-cyclopropyl-1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-2-6-11(7-3-9)19-14-12(8-16-19)15(20)18-13(17-14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCYLRMXVYXZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.